molecular formula C16H17ClN2OS2 B2941176 2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687564-52-9

2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2941176
CAS No.: 687564-52-9
M. Wt: 352.9
InChI Key: LPTOJEPBPIQGBH-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, characterized by a fused thiophene-pyrimidinone core. The substituents at positions 2 and 3 are critical for modulating its physicochemical and biological properties:

  • Position 3: A 4-chlorophenyl group contributes to steric bulk and electronic effects, which may influence receptor binding or metabolic stability.

Properties

IUPAC Name

2-butylsulfanyl-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS2/c1-2-3-9-22-16-18-13-8-10-21-14(13)15(20)19(16)12-6-4-11(17)5-7-12/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTOJEPBPIQGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which 2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exerts its effects largely depends on its interaction with specific molecular targets. The thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity by mimicking natural substrates or binding to active sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2 and 3

The following compounds share the thieno[3,2-d]pyrimidin-4(3H)-one core but differ in substituents (Table 1):

Table 1: Structural Comparison of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Compound Name Position 2 Substituent Position 3 Substituent Melting Point (°C) Yield (%) Reference
2-(Butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Butylthio (-S-C₄H₉) 4-Chlorophenyl Not reported Not reported Target
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-... () (4-Chlorobenzyl)thio 2-Methoxyphenyl Not reported Not reported
2-Mercapto-3-(4-fluorophenyl)-6-methyl-6,7-dihydro... () Mercapto (-SH) 4-Fluorophenyl Not reported Not reported
2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-... () Morpholinyl-oxoethylthio Phenyl Not reported Not reported
2,6-Bis(3-methoxyphenyl)-3-methylthieno[...] (, Compound 3a) 3-Methoxyphenyl Methyl 148–150 48
Key Observations:

Position 2 :

  • The butylthio group in the target compound is bulkier and more lipophilic than the (4-chlorobenzyl)thio group in or the morpholinyl-oxoethylthio group in .
  • Mercapto (-SH) derivatives (e.g., ) are smaller but prone to oxidation, limiting stability.

Position 3 :

  • The 4-chlorophenyl group in the target compound has higher electronegativity compared to the 2-methoxyphenyl group in or the 4-fluorophenyl group in . This may enhance π-π stacking interactions in biological targets.
Insights:
  • The target compound’s butylthio group might be introduced via S-alkylation of a mercapto precursor (e.g., ) under basic conditions.
  • Microwave-assisted methods ( ) could accelerate reaction rates compared to traditional reflux.

Physicochemical Properties

Melting points and solubility trends can be inferred from analogs:

  • Melting Points : Methyl-substituted derivatives (e.g., 3a, 148–150°C ) have lower melting points than hydroxyl-substituted analogs (e.g., 3b, 303–304°C ), suggesting that polar groups enhance crystallinity.
  • Lipophilicity : The butylthio group in the target compound likely increases logP compared to morpholinyl ( ) or methoxyphenyl ( ) derivatives.

Biological Activity

2-(Butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C14H15ClN2OS
  • Molecular Weight: 288.80 g/mol

Antibacterial Activity

Research has indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antibacterial properties. In a study assessing various synthesized compounds, several demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
This compoundBacillus subtilisStrong

Enzyme Inhibition

The compound has also shown promising results as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease.

  • Acetylcholinesterase Inhibition:
    • The compound exhibited significant inhibition of AChE with an IC50 value comparable to known inhibitors.
  • Urease Inhibition:
    • A study reported that the compound demonstrated strong urease inhibitory activity with an IC50 value of approximately 1.21 µM, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .

Study on Antimicrobial Properties

In a controlled laboratory setting, the antibacterial efficacy of various thienopyrimidine derivatives was tested using disk diffusion methods. The results indicated that compounds with similar structural features to this compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Enzyme Interaction Studies

Fluorescence measurements were employed to assess the binding interactions of the compound with bovine serum albumin (BSA). The results revealed a notable quenching effect indicative of strong binding affinity, suggesting potential for drug formulation and delivery systems .

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